4-(Dibutylamino)butanoic acid hydrochloride
Overview
Description
4-(Dibutylamino)butanoic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique properties and versatility, making it a valuable reagent in scientific research and industrial processes.
Biochemical Analysis
Biochemical Properties
4-(Dibutylamino)butanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, leading to changes in their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, which need to be carefully monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound may influence the activity of enzymes involved in the synthesis and degradation of fatty acids, amino acids, and other metabolites. These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibutylamino)butanoic acid hydrochloride typically involves the reaction of butylamine with butanoic acid in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and purification techniques to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-(Dibutylamino)butanoic acid hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, which are used in further chemical syntheses and applications.
Scientific Research Applications
4-(Dibutylamino)butanoic acid hydrochloride is widely used in scientific research due to its unique properties. It serves as a reagent in organic synthesis, a building block in medicinal chemistry, and a tool in biological studies. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and biological pathways.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of various chemical products and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action depends on the context in which the compound is used.
Comparison with Similar Compounds
4-(Dibutylamino)butanoic acid hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-(Dimethylamino)butanoic acid hydrochloride
4-(Diethylamino)butanoic acid hydrochloride
4-(Dipropylamino)butanoic acid hydrochloride
These compounds share structural similarities but differ in their alkyl chain lengths and substituents, leading to variations in their properties and applications.
Properties
IUPAC Name |
4-(dibutylamino)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c1-3-5-9-13(10-6-4-2)11-7-8-12(14)15;/h3-11H2,1-2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRDPIGTFZQIPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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